2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine 2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 802919-07-9
VCID: VC16795717
InChI: InChI=1S/C19H17N3O/c1-23-16-10-8-15(9-11-16)18-17(14-6-3-2-4-7-14)19-20-12-5-13-22(19)21-18/h2-13,19,21H,1H3
SMILES:
Molecular Formula: C19H17N3O
Molecular Weight: 303.4 g/mol

2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine

CAS No.: 802919-07-9

Cat. No.: VC16795717

Molecular Formula: C19H17N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine - 802919-07-9

Specification

CAS No. 802919-07-9
Molecular Formula C19H17N3O
Molecular Weight 303.4 g/mol
IUPAC Name 2-(4-methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C19H17N3O/c1-23-16-10-8-15(9-11-16)18-17(14-6-3-2-4-7-14)19-20-12-5-13-22(19)21-18/h2-13,19,21H,1H3
Standard InChI Key VBUCQZSFKVAMHX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(C3N=CC=CN3N2)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

The compound belongs to the dihydropyrazolo[1,5-a]pyrimidine family, featuring a bicyclic system with partial saturation at the 1,3a-positions. Key structural attributes include:

  • Pyrazolo[1,5-a]pyrimidine Core: A fused heterocycle comprising a pyrazole ring (positions 1–3a) and a pyrimidine ring (positions 3a–7a), with reduced double bonds at the 1,3a-positions .

  • Substituents: A 4-methoxyphenyl group at position 2 and a phenyl group at position 3, contributing to steric and electronic modulation .

Crystallographic Analysis

Single-crystal X-ray diffraction studies of analogous compounds reveal monoclinic crystallization in the P2₁/c space group . The pyrimidine ring exhibits slight nonplanarity, with interplanar angles of 4.0° between N2–C2–C3 and C1–N1–C4 regions . Dihedral angles between the pyrimidine ring and aryl substituents range from 103.2° to 147.9°, indicating significant torsional strain . Methoxy groups often display conformational disorder, as observed in the positional ambiguity of O3 and C19 atoms .

Synthetic Methodologies

Three-Component Condensation

A catalyst-free, one-pot synthesis strategy is employed for dihydropyrazolo[1,5-a]pyrimidines . For the target compound, the reaction involves:

  • Ethyl acetoacetate (1.2 mmol) as the β-ketoester.

  • 3-Phenyl-1H-pyrazol-5-amine (1 mmol) as the pyrazole precursor.

  • 4-Methoxybenzaldehyde (1 mmol) as the aryl aldehyde.

Conditions: Reflux in methanol (5 mL) for 6–8 hours .
Mechanism: The reaction proceeds via enamine formation, followed by cyclocondensation to yield the dihydropyrazolo[1,5-a]pyrimidine core .

Table 1: Synthetic Optimization Parameters

ParameterOptimal ValueImpact on Yield
SolventMethanol78%
TemperatureReflux (65°C)Maximizes cyclization
CatalystNoneReduces side reactions

Structural Characterization

Spectroscopic Data

  • FTIR: Peaks at 1680 cm⁻¹ (C=O stretch of pyrimidine), 1605 cm⁻¹ (C=N pyrazole), and 1250 cm⁻¹ (C-O-C methoxy) .

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, phenyl-H), 6.98 (d, J = 8.4 Hz, 2H, methoxyphenyl-H), 3.82 (s, 3H, OCH₃) .

  • XRD: Crystalline lattice parameters a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, β = 98.5° .

Molecular Geometry

Density functional theory (DFT) calculations predict a twisted conformation due to steric clashes between the 4-methoxyphenyl and phenyl groups. The N1–C4 bond length (1.35 Å) suggests partial double-bond character, stabilizing the dihydro core .

CompoundTarget (IC₅₀)Cell Line Activity (GI%)
6tCDK2 (0.09 µM)HeLa: 52%
6sTRKA (0.45 µM)MCF-7: 48%

Molecular Modeling and Binding Modes

Docking simulations using Autodock Vina predict strong binding affinity (−9.2 kcal/mol) for CDK2, mediated by:

  • Hydrogen Bonds: Between the pyrimidine N3 and Glu81.

  • π-Stacking: Phenyl group interaction with Phe82 .

  • Methoxy Group: Enhances solubility and membrane permeability (clogP = 2.7) .

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